molecular formula C19H21N5OS B5543830 (1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5543830
M. Wt: 367.5 g/mol
InChI Key: NIXLRSGLOFCSHI-DZGCQCFKSA-N
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Description

Benzimidazole and thiazole derivatives are widely studied for their diverse pharmacological properties. While direct information on the specified compound is not readily available, compounds with similar structures have been synthesized and analyzed for various biological activities.

Synthesis Analysis

The synthesis of benzimidazole and benzothiazole carbamates derived from azabicyclo alcohols has been demonstrated, indicating a complex multistep synthesis process. These compounds typically involve the formation of carbamate groups through the interaction with isocyanates or chloroformates in the presence of base catalysts or by employing specific reagents that facilitate the formation of the desired bicyclic structures (Iriepa et al., 1997; Iriepa et al., 2004).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of these compounds. For example, the crystal structure of benzimidazole carbamates derived from azabicyclic alcohols revealed a preferred chair-boat conformation, which is significant for understanding the compound's reactivity and interaction with biological targets (Iriepa et al., 2004).

Chemical Reactions and Properties

Benzimidazole and thiazole compounds exhibit a range of chemical reactions, primarily centered around their ability to act as nucleophiles or electrophiles depending on the substituents present on the bicyclic framework. These reactions are essential for further functionalization of the core structure, enabling the synthesis of derivatives with varied biological activities (Shieh et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and conformational stability, are influenced by the compound's molecular structure. For instance, the intramolecular hydrogen bonding in benzimidazole carbamates affects their solubility and thermal stability, which are critical for their pharmacological application (Iriepa et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and the ability to undergo specific reactions (e.g., methylation), are determined by the functional groups present in the molecule. The presence of benzimidazole and thiazole rings contributes to the molecule's ability to engage in hydrogen bonding and π-π interactions, which can be leveraged in drug design (Shieh et al., 2001).

Scientific Research Applications

Synthesis and Structural Analysis

A series of compounds including benzimidazole, thiazole, and benzothiazole derivatives have been synthesized and analyzed for their structural properties. These compounds, derived from azabicyclic chloroformates and primary heterocyclic amines, were studied through spectroscopic methods and crystallographic analysis. For example, the synthesis, spectroscopic, and crystallographic study of some carbamates derived from an azabicyclic chloroformate and primary heterocyclic amines revealed detailed structural insights, including the preferred conformation of the compounds in solution and solid state (Iriepa et al., 2004).

Biological Activities and Applications

  • Antitumor Properties

    Compounds with structural similarities to "(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" have shown potential antitumor activities. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one demonstrated broad-spectrum antitumor activity, suggesting the potential of structurally related compounds for cancer treatment (Stevens et al., 1984).

  • Antibacterial and Antifungal Activity

    Novel benzothiazole pyrimidine derivatives, sharing core structural motifs, exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Maddila et al., 2016).

  • Antiarrhythmic Activity

    The study of novel 3,7-diheterabicyclo[3.3.1]nonanes, which are structurally related, showed predominant class III antiarrhythmic activity in post-infarction dog models. This suggests a potential application in developing treatments for cardiac arrhythmias (Garrison et al., 1996).

  • Cytotoxic Activity

    Stereoselective synthesis of bicyclic σ receptor ligands indicated significant cell growth inhibition against human tumor cell lines, demonstrating the potential of these compounds in cancer therapy (Geiger et al., 2007).

properties

IUPAC Name

(1S,5R)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19-13-5-6-15(24(19)8-14-11-26-12-20-14)9-23(7-13)10-18-21-16-3-1-2-4-17(16)22-18/h1-4,11-13,15H,5-10H2,(H,21,22)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXLRSGLOFCSHI-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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